
5,5'-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and two tetrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethene Bridge: The initial step involves the formation of the ethene bridge by reacting 2-methoxybenzaldehyde with a suitable reagent to form the corresponding ethene derivative.
Tetrazole Ring Formation: The ethene derivative is then reacted with sodium azide and a suitable catalyst to form the tetrazole rings. This step usually requires specific conditions such as elevated temperatures and the presence of a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions like controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5,5’-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) has several applications in scientific research:
Materials Science: The compound is studied for its potential use in high-energy-density materials due to its stable structure and high density.
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Pharmacology: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 5,5’-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but molecular docking studies have shown interactions with key proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol): This compound has a similar structure but differs in the functional groups attached to the ethene bridge.
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Another related compound with a different substitution pattern on the phenyl rings.
Uniqueness
5,5’-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its methoxyphenyl group and tetrazole rings make it particularly interesting for applications requiring high stability and reactivity.
Propriétés
IUPAC Name |
5-[2-(2-methoxyphenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N8O/c1-32-21-15-9-8-10-17(21)16-20(22-24-26-28-30(22)18-11-4-2-5-12-18)23-25-27-29-31(23)19-13-6-3-7-14-19/h2-16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDBZJVASYVTRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=NN=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
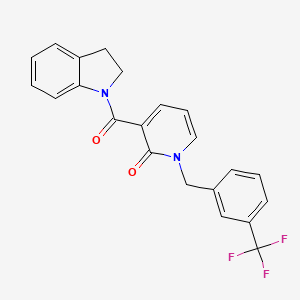
![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409912.png)

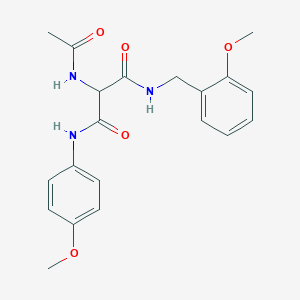
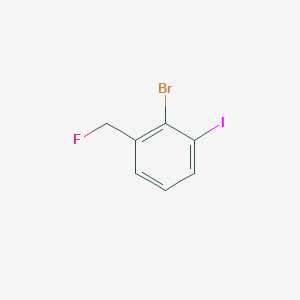
![methyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]carbamate](/img/structure/B2409919.png)
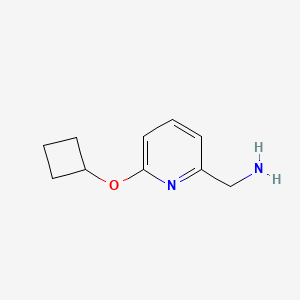
![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2409924.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2409925.png)
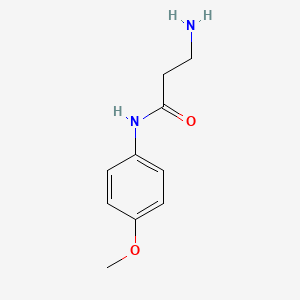
![5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2409928.png)
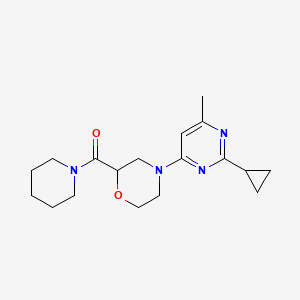
![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2409932.png)

